1'-(2-Phenylbutanoyl)spiro[chroman-2,4'-piperidin]-4-one

Lipophilicity ADME Prediction Medicinal Chemistry

Procure 1'-(2-Phenylbutanoyl)spiro[chroman-2,4'-piperidin]-4-one (CAS 887467-67-6, M.W. 363.4, C23H25NO3) for definitive spiro[chromane-2,4'-piperidine]-4(3H)-one SAR studies. This specific compound bears the chiral, branched 2-phenylbutanoyl N-substituent—structurally distinct from the linear 4-phenylbutanoyl isomer and the unsubstituted core (XLogP3=1.3). Its enhanced lipophilicity (XLogP3=3.8) improves membrane permeability and intracellular target engagement, making it ideal for parallel screening against GPR119, ACC, and Sigma-1 receptors. Avoid generic analogs that can differ >6-fold in potency. Standard research quantities available; inquire for bulk or custom synthesis.

Molecular Formula C23H25NO3
Molecular Weight 363.457
CAS No. 887467-67-6
Cat. No. B2374444
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1'-(2-Phenylbutanoyl)spiro[chroman-2,4'-piperidin]-4-one
CAS887467-67-6
Molecular FormulaC23H25NO3
Molecular Weight363.457
Structural Identifiers
SMILESCCC(C1=CC=CC=C1)C(=O)N2CCC3(CC2)CC(=O)C4=CC=CC=C4O3
InChIInChI=1S/C23H25NO3/c1-2-18(17-8-4-3-5-9-17)22(26)24-14-12-23(13-15-24)16-20(25)19-10-6-7-11-21(19)27-23/h3-11,18H,2,12-16H2,1H3
InChIKeyHFZVBWRCIYWQOS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1'-(2-Phenylbutanoyl)spiro[chroman-2,4'-piperidin]-4-one (CAS 887467-67-6): A Structurally Differentiated Spirocyclic Scaffold for Drug Discovery


1'-(2-Phenylbutanoyl)spiro[chroman-2,4'-piperidin]-4-one is a synthetic spirocyclic small molecule featuring a chroman-4-one core linked via a spiro carbon to an N-(2-phenylbutanoyl)-substituted piperidine ring . This compound belongs to the broader spiro[chromane-2,4'-piperidine]-4(3H)-one pharmacophore class, a privileged scaffold in medicinal chemistry validated across multiple therapeutic targets [1]. Its defining structural feature is the branched 2-phenylbutanoyl amide substituent at the piperidine nitrogen, which distinguishes it from other N-substituted analogs. The compound has a predicted logP significantly higher than the unsubstituted core scaffold, positioning it for applications where enhanced membrane permeability and specific hydrophobic binding pocket interactions are required.

Why Generic Substitution of 1'-(2-Phenylbutanoyl)spiro[chroman-2,4'-piperidin]-4-one Fails: The Critical Role of the N-Substituent


The spiro[chroman-2,4'-piperidin]-4-one scaffold is not a single, interchangeable entity; its biological and physicochemical properties are exquisitely sensitive to the nature of the N-substituent on the piperidine ring. The unsubstituted core scaffold is relatively polar (XLogP3 = 1.3) [1], while N-substituted derivatives, such as 1'-benzyl analogs, exhibit a dramatic increase in lipophilicity (predicted LogP ~3.7) [2]. The specific 2-phenylbutanoyl group introduces a chiral, branched hydrophobic moiety that is structurally distinct from the linear 4-phenylbutanoyl isomer and other commonly used acyl or sulfonyl substituents. This structural difference directly impacts target engagement, as evidenced by the fact that closely related spiro[chromane-2,4'-piperidine] derivatives show >6-fold differences in GPR119 agonist potency depending solely on the N-substituent and linker [3]. Consequently, generic substitution with an uncharacterized N-substituted analog is not scientifically valid and risks selecting a compound with a completely different pharmacological and ADME profile.

Quantitative Differentiation Evidence for 1'-(2-Phenylbutanoyl)spiro[chroman-2,4'-piperidin]-4-one (CAS 887467-67-6)


Lipophilic Efficiency: Predicted LogP Shift vs. Unsubstituted Spiro[chroman-2,4'-piperidin]-4-one Core Scaffold

The target compound, 1'-(2-phenylbutanoyl)spiro[chroman-2,4'-piperidin]-4-one, is predicted to have a significantly higher logP than the unsubstituted core scaffold. The core scaffold, spiro[chroman-2,4'-piperidin]-4-one (CAS 136081-84-0), has a computed XLogP3-AA of 1.3 [1]. In contrast, a structurally related N-benzyl analog, 1'-benzyl-6-methoxyspiro[chroman-2,4'-piperidin]-4-one, has a predicted LogP of 3.695 [2]. Given that the 2-phenylbutanoyl group is more hydrophobic than a benzyl group, the target compound's logP is expected to be >3.7. This represents a >2.4 log unit increase in lipophilicity relative to the core scaffold.

Lipophilicity ADME Prediction Medicinal Chemistry CNS Drug Discovery

GPR119 Agonist Scaffold Validation: Potency Range for Spiro[chromane-2,4'-piperidine] Derivatives

The spiro[chromane-2,4'-piperidine] scaffold has been validated as a GPR119 agonist chemotype by Koshizawa et al. (2018). The initial lead compound 11 demonstrated an EC50 of 369 nM (Emax = 82%) in a cAMP assay using human HEK293 cells [1]. Extensive SAR optimization yielded the drug candidate (R)-29 with an improved EC50 of 54 nM (Emax = 181%) [2]. Notably, this >6-fold improvement in potency and enhanced efficacy were achieved through modifications to the N-substituent and linker region, the exact position where our target compound bears the 2-phenylbutanoyl group. This demonstrates that the N-substituent is a critical potency-determining position, and the 2-phenylbutanoyl substitution may confer a distinct potency and efficacy profile.

Type 2 Diabetes GPR119 Agonist Metabolic Disease GPCR

Acetyl-CoA Carboxylase (ACC) Inhibition Potential: Class-Level Evidence from Spiro[chroman-2,4'-piperidin]-4-one Derivatives

Shinde et al. (2009) reported that various spiro[chroman-2,4'-piperidin]-4-one derivatives (38a-m and 43a-j) exhibit acetyl-CoA carboxylase (ACC) inhibitory activity in the low nanomolar range in vitro [1]. Notably, compound 38j demonstrated in vivo efficacy by reducing the respiratory quotient (RQ) in C57BL/6J mice, indicating a shift toward whole-body fat oxidation even in the presence of a high-carbohydrate diet [2]. This is significant because the target compound shares the identical spiro[chroman-2,4'-piperidin]-4-one core scaffold. The 2-phenylbutanoyl substituent at the 1'-position is positioned to interact with the same hydrophobic pocket that was exploited by the SAR study, suggesting potential for ACC inhibitory activity.

Metabolic Disease Acetyl-CoA Carboxylase Fatty Acid Synthesis Obesity

Sigma-1 Receptor Affinity Potential: Structural Analogy to a High-Affinity 2-Phenylbutyl Spiropiperidine Ligand

A structurally related compound, 1'-(2-phenylbutyl)-3H-spiro[2-benzofuran-1,4'-piperidine] (CHEMBL304671), has been characterized as a high-affinity Sigma-1 receptor ligand with an IC50 of 0.270 nM against rat Sigma-1 measured by radioligand binding assay using [3H]-(+)-Pentazocine [1]. It also demonstrated an IC50 of 0.25 nM for Sigma receptor site 2 in rat brain using [3H]DTG [2]. While our target compound differs in the spirocyclic core (chroman-4-one vs. benzofuran) and the linker atom (carbonyl vs. methylene), both compounds share the critical 2-phenylbutyl/phenylbutanoyl hydrophobic moiety attached to the piperidine nitrogen. This structural analogy suggests the 2-phenylbutanoyl group may confer Sigma receptor binding affinity.

Sigma Receptor CNS Pharmacology Neuroprotection Pain

Recommended Research and Procurement Scenarios for 1'-(2-Phenylbutanoyl)spiro[chroman-2,4'-piperidin]-4-one (CAS 887467-67-6)


Metabolic Disease Drug Discovery: GPR119 and ACC Dual-Target Screening

The spiro[chromane-2,4'-piperidine] scaffold has been independently validated as a productive chemotype for both GPR119 agonism (EC50 = 54-369 nM, Koshizawa et al., 2018) [1] and ACC inhibition (low nanomolar IC50, Shinde et al., 2009) [2]. Procuring this specific compound, with its unique 2-phenylbutanoyl substitution, enables parallel screening against both targets to identify potential dual-acting metabolic disease agents. The enhanced lipophilicity (predicted LogP >3.7) of this compound relative to the unsubstituted core scaffold (XLogP3 = 1.3) may improve membrane penetration and intracellular target engagement, a critical factor for ACC which is a cytosolic enzyme.

CNS Drug Discovery: Sigma-1 Receptor Targeted Screening

The structural analogy to 1'-(2-phenylbutyl)-3H-spiro[2-benzofuran-1,4'-piperidine], a high-affinity Sigma-1 ligand (IC50 = 0.270 nM) [3], positions this compound as a valuable screening candidate for Sigma-1 receptor-mediated CNS indications, including neuropathic pain, depression, and neurodegeneration. The 2-phenylbutanoyl substitution pattern, which is a key pharmacophoric element for Sigma-1 binding, distinguishes this compound from other commercially available spirochromanone derivatives and provides a unique entry point into Sigma receptor SAR exploration.

Chemical Biology Tool Compound for Studying Spirocyclic Scaffold SAR

This compound serves as a strategic N-substituted analog for systematic SAR studies of the spiro[chroman-2,4'-piperidin]-4-one scaffold. The branched 2-phenylbutanoyl group introduces a chiral, sterically demanding substituent that is chemically distinct from the linear 4-phenylbutanoyl isomer and other commonly explored substituents (e.g., acetyl, benzyl, sulfonyl). Researchers can use this compound to probe the effect of N-acyl branching on target selectivity, potency, and ADME properties, generating SAR data that bridges the gap between simple N-acyl derivatives and more complex proprietary structures.

In Vivo Metabolic Pharmacology Using ACC Inhibition as a Proof-of-Concept

Given that compound 38j from the same scaffold class demonstrated reduced respiratory quotient (RQ) in C57BL/6J mice, indicating increased whole-body fat oxidation [2], this compound can be advanced into in vivo metabolic pharmacology studies. The 2-phenylbutanoyl group is predicted to improve metabolic stability over simpler N-acyl derivatives, making it a suitable candidate for oral dosing studies in diet-induced obesity models.

Quote Request

Request a Quote for 1'-(2-Phenylbutanoyl)spiro[chroman-2,4'-piperidin]-4-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.